Cas no 2832-55-5 (3-chlorohexan-2-one)
3-chlorohexan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-chlorohexan-2-one
- SCHEMBL11058800
- BMAOXIKHKBCNHU-UHFFFAOYSA-N
- 2-Hexanone, 3-chloro
- 2832-55-5
- DTXSID20546137
-
- MDL: MFCD20621886
- Inchi: 1S/C6H11ClO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3
- InChI Key: BMAOXIKHKBCNHU-UHFFFAOYSA-N
- SMILES: ClC(C(C)=O)CCC
Computed Properties
- Exact Mass: 134.0498427g/mol
- Monoisotopic Mass: 134.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1Ų
3-chlorohexan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263091-1.0g |
3-chlorohexan-2-one |
2832-55-5 | 1.0g |
$1232.0 | 2023-03-01 | ||
| Enamine | EN300-263091-2.5g |
3-chlorohexan-2-one |
2832-55-5 | 2.5g |
$2554.0 | 2023-09-14 | ||
| Enamine | EN300-263091-5.0g |
3-chlorohexan-2-one |
2832-55-5 | 5.0g |
$3235.0 | 2023-03-01 | ||
| Enamine | EN300-263091-10.0g |
3-chlorohexan-2-one |
2832-55-5 | 10.0g |
$4067.0 | 2023-03-01 | ||
| Enamine | EN300-263091-1g |
3-chlorohexan-2-one |
2832-55-5 | 1g |
$1232.0 | 2023-09-14 | ||
| Enamine | EN300-263091-5g |
3-chlorohexan-2-one |
2832-55-5 | 5g |
$3235.0 | 2023-09-14 | ||
| Enamine | EN300-263091-10g |
3-chlorohexan-2-one |
2832-55-5 | 10g |
$4067.0 | 2023-09-14 |
3-chlorohexan-2-one Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-chlorohexan-2-one
Recent Advances in the Study of 3-Chlorohexan-2-one (CAS: 2832-55-5) and Its Applications in Chemical Biology and Pharmaceutical Research
In recent years, 3-chlorohexan-2-one (CAS: 2832-55-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This research briefing aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
One of the most notable advancements in the study of 3-chlorohexan-2-one is its role in the synthesis of novel bioactive molecules. Recent studies have demonstrated its utility as a building block for the construction of heterocyclic compounds, which are often pivotal in drug discovery. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* detailed the use of 3-chlorohexan-2-one in the synthesis of pyrrolidine derivatives, which exhibited promising antimicrobial activity against resistant bacterial strains. The study employed a combination of spectroscopic techniques (NMR, IR, and MS) to characterize the intermediates and final products, ensuring the reproducibility and scalability of the synthetic route.
Beyond its synthetic applications, 3-chlorohexan-2-one has also been investigated for its potential biological effects. A recent in vitro study explored its interaction with cellular enzymes, revealing inhibitory effects on specific cytochrome P450 isoforms. These findings, published in *Bioorganic & Medicinal Chemistry Letters*, suggest that 3-chlorohexan-2-one could serve as a lead compound for the development of enzyme inhibitors targeting metabolic disorders. However, further in vivo studies are required to validate these observations and assess the compound's safety profile.
In the pharmaceutical industry, 3-chlorohexan-2-one has been utilized in the production of active pharmaceutical ingredients (APIs). A 2022 patent application disclosed a novel method for synthesizing a blockbuster antihypertensive drug using 3-chlorohexan-2-one as a key intermediate. The patented process emphasized improved yield and reduced environmental impact compared to traditional methods, aligning with the growing emphasis on green chemistry in drug manufacturing. This innovation underscores the compound's relevance in modern pharmaceutical synthesis.
Despite these promising developments, challenges remain in the widespread adoption of 3-chlorohexan-2-one. Issues such as stability under varying storage conditions and potential toxicity at higher concentrations have been reported in preliminary studies. Researchers are actively exploring strategies to mitigate these limitations, including the development of stabilized formulations and the identification of safer analogs. Collaborative efforts between academia and industry are expected to drive further progress in this area.
In conclusion, 3-chlorohexan-2-one (CAS: 2832-55-5) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potential bioactive molecule positions it as a valuable asset in drug discovery and development. Future research should focus on addressing the existing challenges while expanding the scope of its applications, particularly in the design of next-generation therapeutics. This briefing serves as a testament to the compound's potential and the ongoing efforts to harness its full capabilities in advancing human health.
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